N-methoxy-N,2,2-trimethylbutanamide
Description
N-Methoxy-N,2,2-trimethylbutanamide is a tertiary amide characterized by a methoxy group attached to the nitrogen atom and two methyl substituents at the 2-position of the butanamide backbone. Tertiary amides with N-methoxy groups, such as Weinreb amides, are widely used in organic synthesis due to their ability to stabilize enolates and act as directing groups in metal-catalyzed reactions . The steric and electronic effects of the methyl and methoxy substituents likely influence its reactivity, solubility, and stability.
Properties
IUPAC Name |
N-methoxy-N,2,2-trimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6-8(2,3)7(10)9(4)11-5/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMVWGROJAWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N,2,2-trimethylbutanamide typically involves the reaction of a carboxylic acid with a methoxyamine derivative. One common method includes the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent in solvents like methanol, isopropyl alcohol, or acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling agents and solvents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N,2,2-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methoxy-N,2,2-trimethylbutanamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Medicine: While not used directly in medicine, it serves as a model compound for studying drug interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-N,2,2-trimethylbutanamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The trimethylbutanamide backbone provides structural stability and affects the compound’s overall chemical properties .
Comparison with Similar Compounds
(a) N-Methoxy-N,2-Dimethylpropanamide (C₆H₁₃NO₂)
- Molecular Formula: C₆H₁₃NO₂ (vs. C₇H₁₅NO₂ for the target compound).
- Key Differences : Shorter carbon chain (propanamide vs. butanamide) and one fewer methyl group at the 2-position.
- Properties : Reported as a colorless liquid with a molecular weight of 131.17 g/mol. Its IR and NMR data indicate characteristic amide carbonyl stretching (~1650 cm⁻¹) and methoxy group signals (δ ~3.3 ppm in ¹H NMR) .
(b) N-Methoxy-N,2,3-Trimethylbenzamide (C₁₂H₁₇NO₂)
- Molecular Formula: C₁₂H₁₇NO₂.
- Key Differences : Aromatic benzamide core vs. aliphatic butanamide. The methoxy and methyl groups on the benzene ring enhance steric hindrance and alter electronic properties.
- Properties : Increased solubility in organic solvents due to the aromatic ring. The methoxy group enhances polarity, while trimethyl substitution reduces reactivity in electrophilic aromatic substitution .
(c) 2-Hydroxy-N,3,3-Trimethylbutanamide (C₇H₁₅NO₂)
- Molecular Formula: C₇H₁₅NO₂.
- Key Differences : Hydroxy substituent at the 2-position instead of methoxy.
- Properties : The hydroxy group enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with the methoxy group’s electron-donating effects in the target compound .
Physical and Spectral Data Comparison
Biological Activity
N-methoxy-N,2,2-trimethylbutanamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H21NO2
- Molecular Weight : 185.29 g/mol
- CAS Number : 626238-28-6
The compound features a methoxy group attached to a branched amide structure, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its mechanism of action may involve:
- Nucleophilic and Electrophilic Interactions : The methoxy group can act as a nucleophile, while the amide nitrogen can participate in hydrogen bonding with target proteins.
- Binding Affinity : The steric hindrance provided by the branched structure may enhance binding affinity to certain enzymes or receptors, influencing their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in cellular models.
- Neuroprotective Effects : Investigations into its neuroprotective potential have indicated possible applications in neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
| Pathogen | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 0.5 | 15 |
| Staphylococcus aureus | 1.0 | 20 |
Anti-inflammatory Studies
In vitro studies using macrophage cell lines treated with this compound showed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory responses.
| Treatment Group | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| This compound (10 µM) | 150 | 180 |
Neuroprotective Potential
Another study focused on the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. The compound was found to enhance cell viability and reduce apoptosis markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
